4-Methoxy-2-methylphenol
Overview
Description
4-Methoxy-2-methylphenol, also known as 2-Methoxy-4-methylphenol, has a characteristic aromatic odor (sweet, spicy, slightly vanilla-like) and a somewhat bitter taste (vanilla-like) . It is a phenolic flavor compound reported in commercial liquid smoke flavoring and wood smoke .
Synthesis Analysis
The 2-methoxy-4- ((4-methoxyphenilimino) methyl) phenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular formula of 4-Methoxy-2-methylphenol is C8H10O2. It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da .Chemical Reactions Analysis
2-Methoxy-4-methylphenol may be prepared by methylation of homopyrocatechin using dimethyl sulfate and alkali; also by hydrogenation of vanillin . It is also involved in the kinetics of reaction with chlorine atoms .Physical And Chemical Properties Analysis
4-Methoxy-2-methylphenol has a density of 1.1±0.1 g/cm3, a boiling point of 247.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 50.4±3.0 kJ/mol, and it has a flash point of 125.6±6.7 °C .Scientific Research Applications
Biomass Proxy in Geochemical Studies
Methoxyphenols like 4-Methoxy-2-methylphenol are valuable proxies for terrestrial biomass. They help in investigating the chemical changes in lignin during hydrothermal alteration. For example, a study by Vane and Abbott (1999) used methoxyphenols in closed system microscale pyrolysis to analyze the product distribution, which primarily included compounds like 1,2-dihydroxybenzene, 2-methylphenol, and phenol (Vane & Abbott, 1999).
Potential Anticancer Activity
In medical research, derivatives of 4-Methoxy-2-methylphenol have been studied for their potential anticancer properties. A study by Sukria et al. (2020) investigated a compound synthesized from 4-Methoxy-2-methylphenol for its stability and efficacy in inhibiting T47D breast cancer cells (Sukria et al., 2020).
Photochemical Studies
Kakiuchi et al. (1991) researched the photochemical lumiketone-type rearrangement of various methoxyphenols, including 3-Methoxy-2-methylphenol. This study highlighted the photochemical behaviors of methoxyphenols under specific conditions (Kakiuchi et al., 1991).
Synthesis and Structural Analysis
4-Methoxyphenols and their derivatives have been synthesized and analyzed for various properties. A study by Knuutinen et al. (1988) focused on the synthesis and structure verification of chlorinated 4-Methoxyphenols, providing essential data on their spectral features and potential applications (Knuutinen et al., 1988).
Catalytic and Oxidative Studies
The catalytic and oxidative properties of 4-Methoxy-2-methylphenol have also been explored. Jiang et al. (2013) reported the use of metalloporphyrins as catalysts for the direct oxidation of 2-methoxy-4-methylphenol to vanillin, a valuable flavoring compound, under mild conditions (Jiang et al., 2013).
Thermochemical and Kinetic Studies
Varfolomeev et al. (2010) conducted thermochemical and quantum-chemical studies on methoxyphenols, including their thermodynamic properties and intermolecular hydrogen bonding characteristics. This research aids in understanding the properties and structures of these compounds (Varfolomeev et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDVWOVKDPEBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499937 | |
Record name | 4-Methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylphenol | |
CAS RN |
5307-05-1 | |
Record name | 4-Methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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